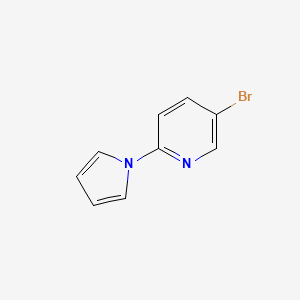![molecular formula C29H23ClN4O B2937824 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide CAS No. 332118-07-7](/img/structure/B2937824.png)
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Amination: The 6-chloro-4-phenylquinazoline is then reacted with an appropriate amine to introduce the amino group.
Coupling Reaction: Finally, the compound is coupled with N-(2,6-dimethylphenyl)benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies to understand cell signaling pathways and the role of quinazoline derivatives in modulating these pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: It may be used as a precursor for the synthesis of other bioactive quinazoline derivatives.
作用机制
The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the regulation of cell division and survival. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, used for the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum tyrosine kinase inhibitor.
Uniqueness
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its dual aromatic substitution could enhance its binding affinity and specificity for certain molecular targets .
属性
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O/c1-18-7-6-8-19(2)26(18)33-28(35)21-11-14-23(15-12-21)31-29-32-25-16-13-22(30)17-24(25)27(34-29)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,33,35)(H,31,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMFQKVHNSXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
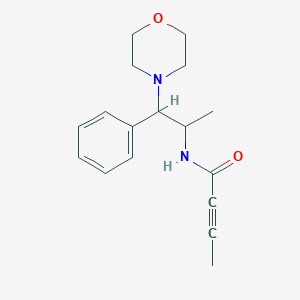
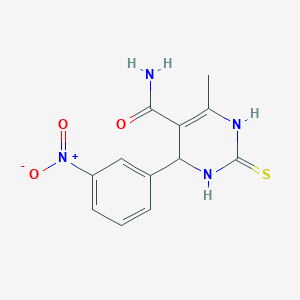

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)
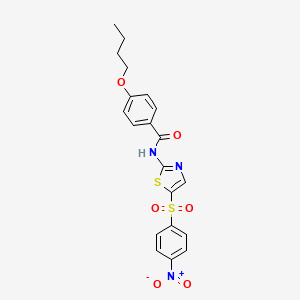
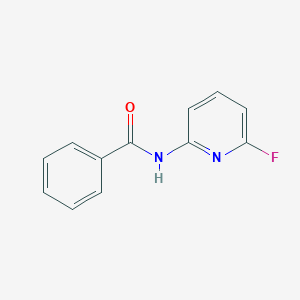
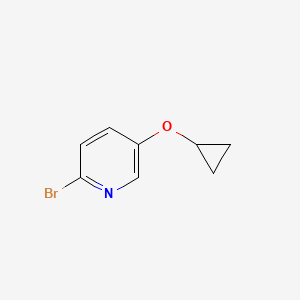

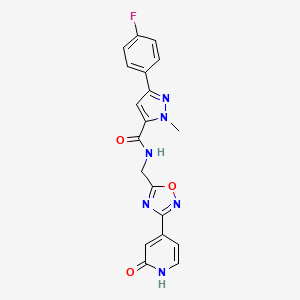
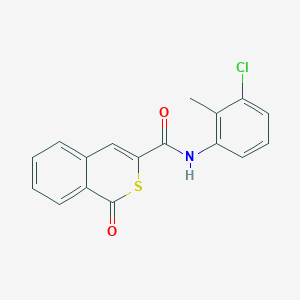
![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)
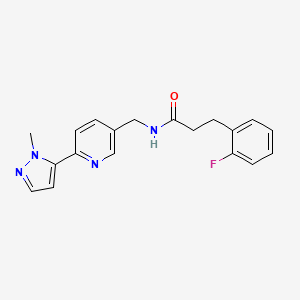
![1-tert-butyl 3-methyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)azetidine-1,3-dicarboxylate](/img/structure/B2937761.png)
